Tert-butyl-(3-iodopropoxy)-dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

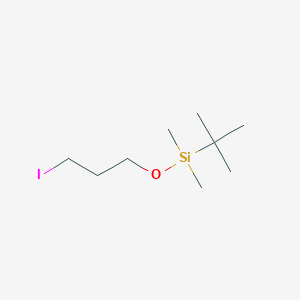

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(3-iodopropoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJOZDBANQOLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452308 | |

| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78878-05-4 | |

| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, characteristics, and synthetic applications of tert-butyl-(3-iodopropoxy)-dimethylsilane. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties and Characteristics

This compound is an organosilicon compound widely utilized in organic synthesis. It serves as a key intermediate, primarily as a protecting group for alcohols and phenols, and as an alkylating agent in various nucleophilic substitution reactions.[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₂₁IOSi |

| Molecular Weight | 300.26 g/mol |

| CAS Number | 78878-05-4 |

| Appearance | Colorless liquid with a characteristic odor[1] |

| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide[1] |

| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts in CDCl₃ are as follows:

| Assignment | Estimated ¹H NMR (ppm) | Estimated ¹³C NMR (ppm) |

| Si-C(CH ₃)₃ | ~0.89 (s, 9H) | ~25.9 |

| Si-C (CH₃)₃ | - | ~18.5 |

| Si-(CH ₃)₂ | ~0.05 (s, 6H) | ~-5.1 |

| O-CH ₂-CH₂-CH₂-I | ~3.60 (t, 2H) | ~63.4 |

| O-CH₂-CH ₂-CH₂-I | ~1.82 (m, 2H) | ~33.7 |

| O-CH₂-CH₂-CH ₂-I | ~3.19 (t, 2H) | ~7.3 |

Note: These are estimated values based on similar compounds and may vary slightly. A literature reference for the ¹³C NMR spectrum of this compound is available in Magn. Res. Chem. 29, 1231 (1991).[2]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to its functional groups:

| Bond | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | 2950-2850 |

| Si-C | 1250, 840-760 |

| C-O | 1100-1000 |

| C-I | 600-500 |

Synthesis and Reactivity

Synthesis of this compound

The general method for the preparation of this compound involves the iodination of 3-[(tert-butyldimethylsilyl)oxy]propanol.[1] While a specific detailed protocol for this exact compound is not available in the provided results, a representative procedure can be adapted from standard organic synthesis methodologies.

Experimental Workflow: Synthesis

References

An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane (CAS: 78878-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile silyl ether reagent widely utilized in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its key applications, particularly as a protecting group for alcohols and as a precursor for the introduction of functionalized propyl chains. Safety and handling information, along with spectral data, are also included to ensure its effective and safe use in a laboratory setting.

Introduction

This compound, with the CAS number 78878-05-4, is an organosilicon compound featuring a bulky tert-butyldimethylsilyl (TBDMS) ether and a terminal iodo group.[1] This bifunctional nature makes it a valuable reagent in multi-step organic syntheses. The TBDMS group serves as a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions, while the primary iodide allows for facile nucleophilic substitution reactions. This guide aims to provide a detailed resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 78878-05-4 |

| Molecular Formula | C₉H₂₁IOSi |

| Molecular Weight | 300.26 g/mol |

| IUPAC Name | tert-butyl-(3-iodopropoxy)dimethylsilane |

| Synonyms | 1-(tert-Butyldimethylsilyloxy)-3-iodopropane, TBDMS-(3-iodopropoxy) |

| InChI | InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 |

| InChIKey | KTJOZDBANQOLHP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCC[I] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow oil[1] |

| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) |

| Density | 1.261 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in common organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide.[1] Insoluble in water. |

Synthesis

The most common method for the preparation of this compound involves a two-step process starting from 1,3-propanediol. The first step is the selective protection of one of the hydroxyl groups with a tert-butyldimethylsilyl group, followed by the conversion of the remaining hydroxyl group to an iodide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)propan-1-ol

-

To a stirred solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(tert-butyldimethylsilyloxy)propan-1-ol as a colorless oil.

Step 2: Synthesis of this compound

-

To a stirred solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield this compound as a colorless to light yellow oil.

Applications in Organic Synthesis

Protection of Alcohols

The primary application of this compound is as a reagent for the introduction of a protected 3-hydroxypropyl group onto a substrate. The terminal iodide allows for nucleophilic attack by an alkoxide, forming a new ether linkage. The TBDMS group can be subsequently removed under standard deprotection conditions.

Experimental Protocol: Protection of a Primary Alcohol

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

Nucleophilic Substitution Reactions

The iodide in this compound is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of a three-carbon chain with a protected hydroxyl group, which can be a valuable building block in the synthesis of more complex molecules.

Example: Reaction with Sodium Azide

This reaction introduces an azide functionality, which can be further transformed, for example, into an amine via reduction or participate in click chemistry reactions.

Experimental Protocol: Synthesis of 3-Azidopropoxy(tert-butyl)dimethylsilane

-

To a solution of this compound (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectral Data

Table 3: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~61.5 | -O-C H₂- |

| ~36.0 | -CH₂-C H₂-CH₂- |

| ~25.9 | -C(C H₃)₃ |

| ~18.3 | -C (CH₃)₃ |

| ~6.5 | -CH₂-C H₂-I |

| ~-5.3 | -Si(C H₃)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is referenced from available literature.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

Table 4: Hazard Information

| Hazard | Description |

| GHS Pictograms | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects) |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P361+P364, P405, P501 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

Conclusion

This compound is a highly useful and versatile reagent in modern organic synthesis. Its ability to introduce a protected three-carbon hydroxypropyl unit via nucleophilic substitution makes it a valuable tool for the construction of complex molecules in drug discovery and development. This guide provides essential information on its properties, synthesis, and applications, enabling researchers to utilize this reagent effectively and safely.

References

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl-(3-iodopropoxy)-dimethylsilane, a valuable bifunctional molecule in organic synthesis. It serves as a key building block, incorporating a stable silyl ether protecting group and a reactive primary iodide. This combination is particularly useful in multi-step synthetic routes toward complex molecules, including pharmaceuticals, where controlled, sequential reactions are paramount.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, (3-iodopropoxy)(tert-butyl)dimethylsilane, 1-(tert-Butyldimethylsiloxy)-3-iodopropane |

| CAS Number | 78878-05-4[1] |

| Molecular Formula | C₉H₂₁IOSi[1] |

| Molecular Weight | 300.25 g/mol [1] |

| Appearance | Colorless oil or liquid[1] |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate.[1] |

| Storage Conditions | Store refrigerated (2-8°C) in a dark place under an inert atmosphere.[2] |

Synthesis Workflow

The synthesis of this compound is typically achieved through the silylation of 3-iodo-1-propanol. This reaction protects the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group stable to a wide range of reaction conditions, while leaving the iodide available for subsequent nucleophilic substitution reactions.

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the protection of 3-iodo-1-propanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base. The procedure is adapted from a standard method for the silylation of primary alcohols.[3]

Materials:

-

3-Iodo-1-propanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (or Ethyl Acetate)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether or hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-iodo-1-propanol (1.0 eq). Dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add imidazole (1.2 eq) followed by the portion-wise addition of tert-butyldimethylsilyl chloride (1.1 eq).

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography, typically using petroleum ether or hexanes as the eluent, to yield the pure this compound as a colorless oil.[3]

Safety Precautions:

-

This compound is a flammable liquid and should be kept away from heat sources.[1]

-

It may react violently with strong oxidizing agents and strong acids.[1]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[1]

-

Imidazole and DMF are irritants; avoid skin and eye contact.

References

An In-depth Technical Guide to the Solubility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl-(3-iodopropoxy)-dimethylsilane, a key organosilicon compound utilized in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility in a laboratory setting.

Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent. This compound possesses both nonpolar (tert-butyl and dimethylsilyl groups) and polar (ether linkage and the carbon-iodine bond) characteristics, suggesting its solubility will vary across a range of organic solvents with differing polarities.

Qualitative Solubility Data

This compound is generally described as a colorless liquid that is soluble in organic solvents.[1] Specific solvents in which it has been reported to be soluble are summarized in the table below. It is important to note that these are qualitative descriptions and do not provide concentration limits.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility |

| Chloroform | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Ethanol | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocol is recommended. This method is adapted from standard laboratory procedures for solubility determination of organic compounds.[3][4]

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, tetrahydrofuran, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solute. This step is critical to prevent overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100mL.

-

Safety Precautions:

-

This compound is a flammable liquid and should be handled away from ignition sources.[1]

-

Work in a well-ventilated area, such as a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid contact with strong oxidizing agents and strong acids.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is crucial for reaction optimization, formulation development, and ensuring reproducible results.

References

An In-depth Technical Guide to the Safety and Handling of Tert-butyl-(3-iodopropoxy)-dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile reagent in organic synthesis. The following sections detail its chemical properties, associated hazards, proper handling and storage procedures, and an illustrative experimental protocol for its synthesis and application. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is an organosilicon compound recognized for its utility as a protecting group for alcohols and in various synthetic transformations.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 78878-05-4 |

| Molecular Formula | C9H21IOSi |

| Molecular Weight | 300.26 g/mol [2] |

| Appearance | Colorless liquid/oil[1] |

| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg[2] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, chloroform, and ethyl acetate.[1] |

| Purity | Typically available at 97% purity.[2][3] |

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling to minimize risk. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301: Toxic if swallowed.[2] H311: Toxic in contact with skin.[2] H331: Toxic if inhaled.[2] | |

| Germ Cell Mutagenicity | Danger | H341: Suspected of causing genetic defects.[2] |

Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial when working with this compound.

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P321: Specific treatment (see supplemental first aid instruction on this label).[2] P330: Rinse mouth.[2] P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[2] |

| Storage | P405: Store locked up.[2] Storage Conditions: Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] Protect from light and store under nitrogen.[2][3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

It is imperative to consult the full Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Applications in Organic Synthesis and Drug Development

This compound is primarily used in organic synthesis as a protecting group for alcohols and phenols.[1] The tert-butyldimethylsilyl (TBDMS) ether group is robust enough to withstand a variety of reaction conditions, yet can be selectively removed when needed. This characteristic makes it a valuable tool in multi-step syntheses of complex molecules, including pharmaceuticals.[1] The presence of an iodo group in the same molecule also allows for subsequent nucleophilic substitution or cross-coupling reactions.[1]

An example of the utility of silyl ether protecting groups in drug development can be seen in the synthesis of bitopic ligands for dopamine D2 and D3 receptors. In these syntheses, a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl), a related silylating agent, to prevent it from reacting during subsequent chemical transformations.[1] This strategy allows for the selective modification of other parts of the molecule to build the final, complex ligand. The silyl protecting group is then removed in a later step.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in a coupling reaction.

Synthesis of this compound

This procedure describes the synthesis from 3-iodo-1-propanol.

Materials:

-

4-iodo-1-propanol (1.0 g, 5.4 mmol)

-

Imidazole (1.1 g, 16.1 mmol)

-

Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol)

-

Dichloromethane (DCM) (8.1 mL)

-

Water

-

Sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 4-iodo-1-propanol (1.0 g, 5.4 mmol) and imidazole (1.1 g, 16.1 mmol) in DCM (8.1 mL) is stirred at room temperature for 5 minutes.

-

Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol) is then added to the reaction mixture.

-

The mixture is stirred for 4 hours at room temperature.

-

The reaction mixture is partitioned between DCM and water.

-

The aqueous phase is extracted three times with DCM.

-

The combined organic phases are dried over Na2SO4.

-

The solvent is removed in vacuo.

-

Purification by flash column chromatography (hexane:ethyl acetate, 100:1 → 10:1) affords the final product as a colorless oil (1.6 g, 5.4 mmol, quantitative yield).[5]

Use in a Coupling Reaction

This protocol illustrates the use of this compound in an N-alkylation reaction.

Materials:

-

Dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol)

-

Dimethylformamide (DMF) (15 mL)

-

Potassium carbonate (K2CO3), powdered (518.3 mg, 3.8 mmol)

-

This compound (810.7 mg, 2.7 mmol)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol) in DMF (15 mL), add powdered K2CO3 (518.3 mg, 3.8 mmol) and this compound (810.7 mg, 2.7 mmol) at room temperature.

-

The resulting suspension is then stirred at 80 °C for 1 hour.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic phases are dried over Na2SO4.

-

The solvent is removed in vacuo.

-

The crude product is then purified by flash column chromatography (hexane: ethyl acetate, 20:1) to yield the pure coupled product (502.2 mg, 0.8 mmol, 56 % yield) as a colorless oil.[5]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in a coupling reaction.

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in an N-alkylation reaction.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | 198895-69-1 [smolecule.com]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

- 5. X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl-(3-iodopropoxy)-dimethylsilane, a key reagent in organic synthesis. The document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an organosilicon compound recognized for its utility as a protective group for alcohols and as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure features a bulky tert-butyldimethylsilyl (TBDMS) ether group linked to a propyl iodide chain.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁IOSi | [1][2] |

| Molecular Weight | 300.26 g/mol | [3] |

| CAS Number | 78878-05-4 | [2][3] |

| IUPAC Name | tert-butyl(3-iodopropoxy)dimethylsilane | [3] |

| Synonyms | 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, TBDMS-O-(CH₂)₃-I | [1] |

| Appearance | Colorless to light yellow liquid or oil | [1][4] |

| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide. | [1] |

| InChI Key | KTJOZDBANQOLHP-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCC |

Chemical Structure

The structure of this compound is depicted below, illustrating the connectivity of the tert-butyl, dimethylsilyl, propoxy, and iodo moieties.

Experimental Protocols

A common method for the preparation of this compound involves a two-step procedure starting from 3-(tert-butyldimethylsilyloxy)propan-1-ol.[1] The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is subsequently displaced by iodide. A detailed representative protocol is provided below.[4]

Step 1: Mesylation of 3-(tert-butyldimethylsilyloxy)propan-1-ol

-

To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent) in dry dichloromethane (CH₂Cl₂) is added triethylamine (1.5 equivalents).

-

The mixture is cooled to 0 °C in an ice bath.

-

Methanesulfonyl chloride (1.5 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Iodination

-

The crude mesylate from the previous step is dissolved in dry acetone.

-

Sodium iodide (5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux at 65 °C for 30 minutes.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate.

-

The organic solution is washed with Na₂S₂O₃ solution to quench any remaining iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.[4]

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by techniques such as GC-MS or ESI-MS.

-

Infrared (IR) Spectroscopy: The presence of C-H, C-O, and Si-C bonds can be confirmed by their characteristic absorption bands.

Full spectral data can often be accessed through specialized databases such as SpectraBase.[5]

Applications in Research and Drug Development

This compound is a valuable bifunctional molecule in organic synthesis.

-

Protecting Group Chemistry: The TBDMS ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions but easily cleaved with fluoride reagents (e.g., TBAF). This allows for selective reactions at other sites of a molecule.[1]

-

Alkylation Reactions: The iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This enables the introduction of the protected hydroxypropyl chain into various molecules, which is a common motif in many biologically active compounds.

-

Synthesis of Complex Molecules: This reagent is employed in the multi-step synthesis of natural products and pharmaceutical agents where a protected hydroxyl group and a reactive alkyl iodide are required for sequential bond formations.

Safety and Handling

This compound is a flammable liquid and is classified as toxic.[1][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. The compound should be stored in a cool, dry place, away from heat and sources of ignition, and under an inert atmosphere.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Technical Guide: Purity and Assay of Tert-butyl-(3-iodopropoxy)-dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules and in the development of novel therapeutics. Its utility lies in the orthogonal reactivity of the silyl ether and the primary alkyl iodide. The silyl ether serves as a protecting group for the alcohol functionality, while the iodide is a versatile handle for nucleophilic substitution and cross-coupling reactions.

Given its role in multi-step syntheses, the purity of this compound is of paramount importance. Impurities can lead to side reactions, reduced yields, and complications in the purification of subsequent products. This technical guide provides an in-depth overview of the purity profile, assay methodologies, and detailed experimental protocols for the quality control of this key synthetic building block.

Synthesis and Potential Impurities

The most common synthetic route to this compound involves the silylation of 3-iodo-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.

Reaction Scheme:

This synthesis, while generally efficient, can lead to several process-related impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Origin | Potential Impact |

| 3-Iodo-1-propanol | I-CH2-CH2-CH2-OH | Unreacted starting material | Can interfere with subsequent reactions where a free hydroxyl group is undesirable. |

| Tert-butyldimethylsilanol | (CH3)3C-Si(CH3)2-OH | Hydrolysis of TBDMSCl or the product | Generally less reactive but can affect the overall purity. |

| Bis(tert-butyldimethylsilyl) ether of 1,3-propanediol | TBDMS-O-(CH2)3-O-TBDMS | A potential byproduct if 1,3-propanediol is present as an impurity in the starting material. | Can lead to the formation of undesired dimeric species in subsequent steps. |

| Hexa-methyldisiloxane | (CH3)3Si-O-Si(CH3)3 | Formed from the hydrolysis and self-condensation of TBDMSCl. | A volatile impurity that is often removed during workup but can persist in traces. |

| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | - | Used in the reaction and purification steps. | May interfere with subsequent reactions or pose safety concerns. |

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques is employed to ensure the high purity of this compound. The primary methods for assay and impurity determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideally suited for the analysis of this compound and its potential impurities.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 40 - 450 m/z |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself. A certified internal standard of known purity is used for quantification.

Table 3: Quantitative ¹H NMR Parameters for the Assay of this compound

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |

| Internal Standard | Maleic Anhydride (certified reference material) |

| Temperature | 25 °C |

| Pulse Sequence | A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons. |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

| Data Processing | Manual phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard. |

Experimental Protocols

Protocol for GC-MS Analysis

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

-

This compound sample

-

Heptane (HPLC grade)

-

GC vials with caps

-

Micropipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

-

Add 1.0 mL of heptane to the vial.

-

Cap the vial and vortex for 30 seconds to ensure complete dissolution.

-

GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions outlined in Table 2.

-

Data Analysis:

-

Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Calculate the percentage area of each impurity relative to the total area of all peaks to estimate the purity.

-

Protocol for Quantitative ¹H NMR (qNMR) Assay

Objective: To determine the absolute purity of a this compound sample.

Materials:

-

This compound sample

-

Maleic Anhydride (certified reference material, CRM)

-

Chloroform-d (CDCl₃)

-

NMR tubes

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 5 mg of the Maleic Anhydride CRM into the same vial.

-

Record the exact weights.

-

Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve both the sample and the internal standard.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using the parameters specified in Table 3. Ensure the relaxation delay is sufficient for quantitative analysis.

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-O- protons).

-

Integrate the singlet of the two protons of Maleic Anhydride.

-

Calculate the purity using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

analyte = this compound

-

std = Internal Standard (Maleic Anhydride)

-

Data Presentation

Table 4: Illustrative Purity Profile of a Commercial Batch of this compound

| Component | Retention Time (min) | Area % (GC-MS) | Identity Confirmation |

| This compound | 12.5 | 98.2 | Mass Spectrum, NMR |

| 3-Iodo-1-propanol | 7.8 | 0.8 | Mass Spectrum |

| Tert-butyldimethylsilanol | 5.2 | 0.5 | Mass Spectrum |

| Unidentified Impurity 1 | 10.1 | 0.3 | - |

| Unidentified Impurity 2 | 11.5 | 0.2 | - |

Table 5: Illustrative qNMR Assay Results for a Batch of this compound

| Parameter | Value |

| Mass of Analyte (m_analyte) | 20.15 mg |

| Mass of Standard (m_std) | 5.02 mg |

| Purity of Standard (P_std) | 99.9% |

| Integral of Analyte (I_analyte) | 2.00 |

| Number of Protons (N_analyte) | 2 |

| Integral of Standard (I_std) | 1.05 |

| Number of Protons (N_std) | 2 |

| Molecular Weight of Analyte (MW_analyte) | 300.25 g/mol |

| Molecular Weight of Standard (MW_std) | 98.06 g/mol |

| Calculated Purity | 98.5% |

Mandatory Visualizations

Caption: Synthesis pathway and potential impurity formation.

Caption: Quality control workflow for purity and assay.

Stability and Storage of Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the organosilicon compound, Tert-butyl-(3-iodopropoxy)-dimethylsilane. Due to the absence of specific stability data for this molecule, this guide synthesizes information based on the known chemical properties of its core functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a primary iodoalkane. This document aims to equip researchers with the necessary knowledge for proper handling, storage, and stability assessment.

Core Stability Profile

This compound incorporates two key functional moieties that dictate its stability: the robust TBDMS ether and the more labile primary alkyl iodide. The overall stability is therefore a composite of the sensitivities of these two groups.

-

The Silyl Ether Linkage : The tert-butyldimethylsilyl ether is a sterically hindered protecting group known for its relative stability under a range of conditions. It is generally resistant to basic environments but is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. Moisture can also lead to slow hydrolysis, particularly in the presence of acid or base catalysts.

-

The Carbon-Iodine Bond : The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making this part of the molecule the most likely site of degradation.[1][2] Iodoalkanes are susceptible to nucleophilic substitution, elimination reactions, and can be sensitive to light. Over time, decomposition of organoiodine compounds can sometimes lead to the formation of elemental iodine (I₂), often observed as a yellow or brownish discoloration.[1]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on data for structurally similar compounds and general chemical principles.

Quantitative Storage Recommendations

A structurally analogous compound, tert-butyl(3-chloropropoxy)dimethylsilane, provides the most direct quantitative storage guidance. Given that the C-I bond is weaker and more reactive than the C-Cl bond, the storage conditions for the iodo-compound should be at least as stringent, if not more so.

| Parameter | Recommended Condition | Rationale & Remarks |

| Storage Temperature | 2-8°C (Refrigerated) | Based on supplier data for the analogous tert-butyl(3-chloropropoxy)dimethylsilane which recommends storage at 2-8°C. Some sources suggest temperatures as low as -4°C for optimal preservation.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Recommended for the chloro-analogue to prevent moisture ingress which can hydrolyze the silyl ether. This also helps to prevent oxidative degradation pathways. |

| Light Conditions | Store in the dark (Amber vial) | The C-I bond can be photolytically cleaved. Protection from light is a standard precaution for organoiodine compounds to prevent radical-based degradation. |

| Moisture | Anhydrous conditions | Silyl ethers are sensitive to moisture and can undergo slow hydrolysis. The compound should be handled and stored under dry conditions. |

Incompatible Materials

Based on the reactivity of the functional groups, contact with the following substances should be avoided:

-

Strong Acids: Will rapidly cleave the TBDMS ether.

-

Strong Bases: While TBDMS ethers are relatively stable, strong bases can promote elimination or substitution reactions at the C-I bond.

-

Fluoride Ion Sources (e.g., TBAF, HF): Will readily cleave the silicon-oxygen bond.

-

Strong Oxidizing Agents: May react with the iodide moiety.

-

Nucleophiles: The primary iodide is a good leaving group, making the compound susceptible to nucleophilic attack.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available analytical instrumentation.

Objective: To determine the degradation profile of this compound under accelerated conditions (e.g., elevated temperature, light exposure, presence of moisture).

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of the compound in amber glass vials.

-

For testing moisture sensitivity, a known amount of water can be added to the sample or it can be stored in a controlled humidity chamber.

-

For thermal stability, place samples in temperature-controlled ovens at various temperatures (e.g., 25°C, 40°C, 60°C).

-

For photostability, expose samples to a controlled light source (e.g., a UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil.

-

-

Time Points:

-

Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

-

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Monitor for the appearance of new signals or changes in the integration of existing signals corresponding to the parent compound and potential degradation products (e.g., the deprotected alcohol, 3-iodopropanol).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Quantify the remaining parent compound and identify volatile degradation products.

-

High-Performance Liquid Chromatography (HPLC): For less volatile degradation products, HPLC with a suitable detector (e.g., UV-Vis or MS) can be used to monitor the purity of the compound over time.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each condition.

-

Determine the rate of degradation and the half-life of the compound under each condition.

-

Identify the major degradation products to elucidate the degradation pathways.

-

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be:

-

Hydrolysis of the Silyl Ether: In the presence of moisture, particularly under acidic or basic catalysis, the TBDMS ether can be cleaved to yield 3-iodopropanol and tert-butyldimethylsilanol.

-

Nucleophilic Substitution at the C-I Bond: Trace nucleophiles (including water) can displace the iodide, forming the corresponding alcohol or other substitution products.

-

Elimination Reactions: Under basic conditions, elimination of HI could potentially occur, although this is generally less favored for primary halides.

-

Photolytic Cleavage: Exposure to UV light can cause homolytic cleavage of the C-I bond, initiating radical-based degradation pathways.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing undesired transformations while other parts of a molecule are being modified. Tert-butyl-(3-iodopropoxy)-dimethylsilane emerges as a specialized silyl ether protecting group for alcohols and phenols, offering unique advantages due to its bifunctional nature. This reagent not only provides the robust protection characteristic of tert-butyldimethylsilyl (TBDMS) ethers but also introduces a reactive iodopropyl chain, which can serve as a handle for subsequent synthetic manipulations.

These application notes provide a comprehensive guide to the use of this compound as a protecting group for alcohols. Detailed protocols for both the protection and deprotection steps are presented, along with quantitative data and visualizations to facilitate its successful implementation in research and development settings.

Chemical and Physical Properties

This compound is an organosilicon compound that appears as a colorless liquid. It is soluble in common organic solvents such as ethanol and dimethylformamide. As with many organosilane reagents, it should be handled with care in a well-ventilated area, avoiding contact with skin and eyes. It is a flammable liquid and should be stored away from heat and strong oxidizing agents.[1]

Application: Protection of Alcohols

The primary application of this compound is the protection of hydroxyl groups in alcohols and phenols. The reaction proceeds via the formation of a stable silyl ether linkage. The bulky tert-butyl group provides steric hindrance, rendering the protected alcohol resistant to a variety of reaction conditions, including those involving strong bases and nucleophiles.

General Reaction Scheme: Protection

The protection of an alcohol with this compound is typically carried out in the presence of a base, which facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Caption: General workflow for the protection of an alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Example: Benzyl Alcohol)

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Benzyl alcohol

-

This compound

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous DMF.

-

Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

| Substrate | Protecting Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Primary Alcohol | This compound | Imidazole | DMF | 12-24 | 0 to RT | High |

Table 1: Typical reaction conditions for the protection of a primary alcohol.

Deprotection of the Silyl Ether

The cleavage of the silyl ether to regenerate the alcohol is a crucial step in the synthetic sequence. A key advantage of silyl ethers is their susceptibility to cleavage by fluoride ions, owing to the high strength of the silicon-fluorine bond. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.

General Reaction Scheme: Deprotection

Caption: General workflow for the deprotection of the silyl ether.

Protocol 2: Deprotection of the Protected Alcohol

This protocol outlines a general procedure for the cleavage of the tert-butyl-(3-alkoxypropoxy)-dimethylsilyl ether using tetrabutylammonium fluoride (TBAF).

Materials:

-

Protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

| Substrate | Deprotection Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Protected Alcohol | TBAF (1 M in THF) | THF | 1-4 | RT | High |

Table 2: Typical reaction conditions for the deprotection of the silyl ether.

Logical Workflow for Utilizing the Protecting Group

The use of this compound as a protecting group follows a logical sequence of protection, intermediate reactions, and deprotection.

Caption: A typical synthetic workflow.

Conclusion

This compound is a valuable tool for the protection of alcohols in complex organic syntheses. Its robust nature under a variety of conditions, coupled with the mild and efficient cleavage using fluoride reagents, makes it an attractive choice for synthetic chemists. The presence of the iodopropyl chain offers an additional layer of synthetic versatility, allowing for subsequent functionalization. The protocols and data provided in these application notes are intended to serve as a practical guide for the successful implementation of this protecting group strategy in the laboratory. As with any chemical procedure, it is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.

References

Application Notes and Protocols for the Silylation of Primary Alcohols with "Tert-butyl-(3-iodopropoxy)-dimethylsilane"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" as a protecting group for primary alcohols. While specific literature detailing extensive substrate scope and quantitative yield tables for this particular reagent is limited, this document outlines a general protocol based on established silylation methodologies.

Introduction

In the field of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the protection of functional groups is a critical strategy. Alcohols, being ubiquitous and reactive moieties, often require temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1]

"this compound" is an organosilicon compound that serves as a reagent for the introduction of a silyl protecting group onto alcohols and phenols. The resulting tert-butyl-(3-iodopropoxy)-dimethylsilyl ether effectively shields the hydroxyl group, preventing its participation in subsequent chemical transformations. This reagent is a colorless liquid soluble in common organic solvents such as ethanol and dimethylformamide.

General Application

The primary application of "this compound" is the protection of primary alcohols. The silylation reaction involves the formation of a silicon-oxygen bond, converting the alcohol into a silyl ether. This transformation is typically carried out in the presence of a base, such as imidazole or triethylamine, which acts as a catalyst and acid scavenger. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity, particularly in molecules with multiple functional groups.

Table 1: Template for Silylation of Primary Alcohols with "this compound"

| Entry | Primary Alcohol Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Imidazole (1.2) | Dichloromethane | 25 | 12 | - |

| 2 | 1-Hexanol | Triethylamine (1.5) | Tetrahydrofuran | 0 to 25 | 8 | - |

| 3 | Cinnamyl alcohol | Imidazole (1.2) | Acetonitrile | 25 | 16 | - |

| 4 | Ethylene glycol | Imidazole (2.4) | Dichloromethane | 25 | 24 | - |

Note: The yield data is not available from the search results and would need to be determined experimentally.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using "this compound". Optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

-

Primary alcohol

-

This compound

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equivalent) and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature is added "this compound" (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silyl ether.

Experimental Workflow

The following diagram illustrates the general workflow for the silylation of a primary alcohol.

Caption: General workflow for the silylation of a primary alcohol.

Safety Precautions

"this compound" is a flammable liquid and should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. This compound may react violently with strong oxidizing agents and strong acids. Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl-(3-iodopropoxy)-dimethylsilane as a bifunctional reagent for the synthesis and modification of peptides. This reagent incorporates a stable tert-butyldimethylsilyl (TBDMS) protecting group for hydroxyl functionalities and a reactive iodopropyl group for covalent modification, offering a versatile tool for advanced peptide chemistry.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxylpropyl moiety.[1] In the context of peptide science, its application extends to the strategic modification of amino acid side chains and the introduction of a cleavable linker system. The key features of this reagent are the robust TBDMS ether, which is stable under a variety of conditions but can be selectively cleaved, and the terminal iodide, a good leaving group for nucleophilic substitution reactions with various amino acid residues.

Applications in Peptide Chemistry

The primary application of this compound in peptide chemistry is the covalent modification of peptides to introduce a linker with a terminal hydroxyl group, which is initially protected as a TBDMS ether. This modification can be performed on nucleophilic amino acid side chains.

-

Alkylation of Cysteine Residues: The thiol group of cysteine is a soft nucleophile that readily reacts with iodoalkanes via an S_N2 mechanism to form a stable thioether bond.

-

Alkylation of Lysine Residues: The ε-amino group of lysine can be alkylated, although it may require more forcing conditions or a suitable base to deprotonate the amine.

-

Alkylation of Tyrosine Residues: The phenolate form of the tyrosine side chain can be O-alkylated.

The resulting modified peptide contains a TBDMS-protected hydroxyl group at the end of a propyl linker. This silyl ether can be kept as a protecting group during subsequent synthetic steps or can be cleaved under acidic conditions to reveal the terminal hydroxyl group. This hydroxyl group can then be used for further conjugations, such as the attachment of drugs, imaging agents, or other biomolecules. Silyl ethers have been explored as acid-cleavable linkers in antibody-drug conjugates, highlighting their potential in bioconjugation.

Data Summary

The following tables summarize key data related to the properties of this compound and the conditions for the deprotection of the resulting TBDMS ether.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 78878-05-4 |

| Molecular Formula | C9H21IOSi |

| Molecular Weight | 300.26 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg |

| Storage Conditions | 4°C, protect from light, stored under nitrogen |

Table 2: Representative Conditions for TBDMS Ether Deprotection

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Selectivity/Notes |

| Acetyl Chloride (catalytic) | Dry Methanol | 0 to RT | 0.5 - 2 h | Mild and tolerates many other protecting groups. |

| Oxone® | Methanol/Water | Room Temperature | 2.5 - 3 h | Selectively cleaves primary TBDMS ethers. |

| N-Iodosuccinimide (catalytic) | Methanol | Not specified | Not specified | Allows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. |

| Copper (II) Chloride Dihydrate (catalytic) | Acetone/Water | Reflux | 2 - 30 h | Nearly neutral conditions. |

| Formic Acid (5-10%) | Methanol | Not specified | Not specified | Can be used for selective deprotection of other silyl ethers in the presence of TBDMS. |

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Peptide

This protocol describes a representative method for the alkylation of a cysteine residue in a peptide with this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolve the cysteine-containing peptide in DMF to a concentration of 1-5 mg/mL.

-

Add 2-3 equivalents of DIPEA to the peptide solution to basify the thiol group.

-

Add 1.5 equivalents of this compound to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the modified peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the desired product.

-

Confirm the identity of the product by mass spectrometry.

Protocol 2: Deprotection of the TBDMS Group

This protocol outlines the cleavage of the TBDMS ether from the modified peptide to reveal the terminal hydroxyl group using catalytic acetyl chloride in methanol.

Materials:

-

TBDMS-protected peptide

-

Dry Methanol

-

Acetyl Chloride

-

Reverse-phase HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolve the TBDMS-protected peptide in dry methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (0.1 equivalents) in dry methanol to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the deprotected peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Confirm the identity of the product by mass spectrometry.

Visualizations

Caption: Workflow for peptide modification and subsequent deprotection.

Caption: Logical relationship of the reagent's functional groups.

References

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in the synthesis of bioactive molecules, complete with detailed experimental protocols and data presented for ease of comparison.

Introduction

This compound is a versatile bifunctional reagent employed in medicinal chemistry and drug discovery. Its structure incorporates a silyl ether protecting group and a reactive primary alkyl iodide. This combination allows for the strategic introduction of a protected hydroxylpropyl linker into a target molecule. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the hydroxyl group under a variety of reaction conditions and can be selectively deprotected when needed. The alkyl iodide serves as an effective electrophile for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a building block for the synthesis of complex molecules with potential therapeutic activity. It is particularly useful for:

-

Introducing flexible linkers: The three-carbon chain provides a flexible spacer, which can be crucial for optimizing the binding of a drug candidate to its biological target.

-

Facilitating pro-drug strategies: The protected hydroxyl group can be unmasked in a later synthetic step or in vivo to reveal a biologically active hydroxyl functionality.

-

Synthesis of precursors for complex natural products: As demonstrated in the planned synthesis of the anti-malarial alkaloid Galipeine, this reagent can be used to construct key side-chain precursors.

Application Example: Synthesis of a Galipeine Precursor

A notable application of a structurally related iodoalkane is in the planned total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial properties. While a detailed experimental protocol for the use of this compound itself is not available in the cited literature, a poster abstract describes the synthesis of a key precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, which highlights a similar synthetic strategy.[1] This precursor is designed to be coupled with an α-amino-cycloalkylcuprate in a key reaction step.[1] The underlying principle involves the alkylation of a phenol with a silyl-protected iodoalkane to introduce a flexible side chain.

Logical Workflow for Synthesis of Galipeine Precursor

Caption: Logical workflow for the synthesis of the Galipeine precursor.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol describes the reaction of a generic phenol with this compound to introduce the protected hydroxypropyl chain.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add this compound (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with ethyl acetate.

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Deprotection of the TBDMS Ether

Materials:

-

TBDMS-protected compound

-